Phosphorous acid

Overview

Description

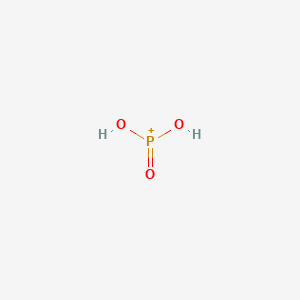

Phosphorous acid (H₃PO₃) is a diprotic oxyacid of phosphorus in the +3 oxidation state. Its structure features one hydrogen atom directly bonded to phosphorus (HPO(OH)₂), distinguishing it from phosphoric acid (H₃PO₄, +5 oxidation state). Key properties include:

Preparation Methods

Hydrolysis of Phosphorus Trichloride (PCl₃)

The most widely used method involves the hydrolysis of PCl₃ with water or steam. This reaction produces H₃PO₃ and hydrochloric acid (HCl):

Continuous Hydrolysis in Column Reactors

Patents describe a countercurrent hydrolysis process using a column reactor with vapor and liquid sections . Key parameters include:

-

Temperature : Maintained between 76°C (boiling point of PCl₃) and 140°C to prevent decomposition.

-

Heel Composition : A liquid section containing 80–98% H₃PO₃ ensures efficient reaction.

-

Feed Rates : PCl₃ is introduced at rates correlating with temperature and heel concentration to hydrolyze 66–87% in the liquid phase, with residual PCl₃ volatilizing and reacting in the vapor section .

Example Yield : In a 1.5-hour run, 99.4% H₃PO₃ was recovered by maintaining temperatures at 104–113°C in the liquid section and 90–95°C in the vapor section .

Single-Phase Liquid Hydrolysis

A batchwise process employs a reactor with a homogeneous liquid phase containing excess water (20–40% stoichiometric excess) .

-

Temperature : 40–60°C , avoiding stratification of PCl₃ and aqueous phases.

-

Distillation : Post-reaction, HCl and water are removed using entrainers like benzene or toluene.

-

Yield : 94% HCl recovery and 97% water removal were reported in a pilot-scale reactor .

Batch Hydrolysis and Crystallization

Laboratory-scale synthesis involves:

-

Slow addition of PCl₃ to ice-cooled water to control exotherms.

-

Evaporation under reduced pressure (<140°C) to remove HCl.

Example : From 100 mL PCl₃ (~145 g), 63 g H₃PO₃ (43% yield) was obtained, purified to 40 g via recrystallization .

Reaction with Volatile Carboxylic Acids

A less common method reacts PCl₃ with volatile carboxylic acids (e.g., acetic acid) to form mixed anhydrides, which are hydrolyzed to H₃PO₃ .

-

Steps :

-

Anhydride Formation : PCl₃ + RC(=O)OH → RC(=O)Cl + H₃PO₃ + HCl.

-

Hydrolysis : RC(=O)Cl + H₂O → RC(=O)OH + HCl.

-

-

Purity : Stoichiometric water addition converts anhydrides to anhydrous H₃PO₃ and carboxylic acid, enabling separation via distillation .

Hydrolysis of Phosphorus Trioxide (P₄O₆)

Though less industrialized, P₄O₆ hydrolysis offers an alternative route:

This method is limited by the high cost of P₄O₆ and challenges in controlling reaction pathways .

Comparative Analysis of Methods

Advanced Techniques and Challenges

Purification Strategies

-

Entrainer Distillation : Benzene or toluene removes HCl and water, crucial for anhydrous H₃PO₃ production .

-

Crystallization : Seeding with H₃PO₃ crystals improves purity, though deliquescence requires airtight storage .

Industrial vs. Laboratory Scale

-

Industrial : Continuous methods dominate due to high throughput and low waste .

-

Laboratory : Batch processes are preferred for small-scale synthesis but suffer from low yields and HCl handling risks .

Chemical Reactions Analysis

Phosphorous acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphoric acid (H₃PO₄).

Reduction: It can be reduced to form phosphine (PH₃).

Substitution: This compound can undergo substitution reactions with bases to form phosphonate salts.

Esterification: It can react with alcohols to form phosphonate esters.

Common reagents and conditions used in these reactions include hydrochloric acid, bromotrimethylsilane, and methanol. Major products formed from these reactions include phosphoric acid, phosphine, and various phosphonate derivatives .

Scientific Research Applications

Phosphorous acid has a wide range of applications in scientific research:

Mechanism of Action

Phosphorous acid exerts its effects through various mechanisms:

Inhibition of Enzymes: Phosphonates mimic the phosphates and carboxylates of biological molecules, inhibiting metabolic enzymes.

Direct Action on Fungi: Phosphonate anions can act directly on fungi, reducing growth and altering fungal metabolism.

Comparison with Similar Compounds

Phosphoric Acid (H₃PO₄)

- Oxidation State : +5.

- Acidity : Triprotic (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3).

- Applications :

- Key Difference : H₃PO₄ lacks fungicidal activity but is superior in agricultural nutrient delivery .

Hypophosphorous Acid (H₃PO₂)

- Oxidation State : +1.

- Acidity: Monoprotic (pKa ≈ 1.1).

- Redox Behavior : Strong reducing agent, used in electroless nickel plating and pharmaceutical synthesis.

Metaphosphoric Acid (HPO₃)

- Structure : Polymeric (cyclic or linear chains).

- Hygroscopicity : Exceptional water adsorption capacity, outperforming P₂O₅ in desiccant applications .

- Industrial Use : Precursor for high-purity P₂O₅ via thermal decomposition .

Phosphonic Acid Derivatives

- Structure: Organophosphorus compounds with C–P bonds (e.g., HPO(OH)₂–R).

- Applications :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Agricultural Efficacy Comparison

| Compound | Fungicidal Activity | Nutrient Efficiency | Microbial Solubilization |

|---|---|---|---|

| H₃PO₃ | High | Low | Limited |

| H₃PO₄ | None | High | High (via PSMs*) |

*Phosphate-solubilizing microbes.

Research Findings

Agricultural Studies

Q & A

Basic Research Questions

Q. How can researchers experimentally distinguish phosphorous acid (H₃PO₃) from phosphoric acid (H₃PO₄) and its derivatives in solution?

- Methodological Answer : Use spectroscopic techniques such as ³¹P NMR to differentiate between oxidation states (this compound exhibits a distinct chemical shift at ~4-6 ppm compared to phosphoric acid at ~0 ppm). Confirmatory tests include titration with iodine (this compound reduces iodine to iodide, while phosphoric acid does not) or X-ray crystallography for solid-state structural confirmation .

Q. What are the critical parameters for synthesizing high-purity this compound in laboratory settings?

- Methodological Answer : Optimize reaction conditions by controlling pH (acidic media prevent disproportionation), temperature (<180°C to avoid thermal decomposition), and solvent selection (aqueous or alcohol-based systems). Purity assessment requires ion chromatography to quantify sulfate (≤0.005%), chloride (≤0.001%), and metal impurities (e.g., Fe ≤0.001%) as per analytical standards .

Q. What safety protocols are essential when handling this compound in experiments involving water-sensitive reactions?

- Methodological Answer : Avoid direct water addition to concentrated this compound due to exothermic reactions; instead, pre-dilute in controlled environments. Use inert materials (glass or PTFE) to prevent corrosion from acidic byproducts. Monitor for hazardous decomposition products (e.g., phosphine gas) using gas detectors in sealed systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound in phosphorylation studies?

- Methodological Answer : Discrepancies often arise from variable reaction orders (e.g., first-order vs. 1.43-order kinetics) due to pH-dependent speciation (H₃PO₃ vs. H₂PO₃⁻). Use stopped-flow spectroscopy or microcalorimetry under buffered conditions to isolate rate-determining steps. Validate with computational models (DFT) to map transition states .

Q. What analytical strategies address false positives in detecting phosphonic acid residues in organic farming research?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards to distinguish phosphonic acid (from fosetyl degradation) from naturally occurring this compound. Calibrate results using molar conversion factors (e.g., multiply phosphonic acid by 110/82 to report as fosetyl equivalents) and validate against control matrices .

Q. How does the tautomeric equilibrium of this compound (P(OH)₃ ↔ HP(O)(OH)₂) influence its reactivity in catalytic systems?

- Methodological Answer : Characterize tautomer ratios via Raman spectroscopy and solvent dielectric constant adjustments. Compare catalytic activity in aprotic solvents (favoring P(OH)₃) versus protic solvents (favoring HP(O)(OH)₂) using kinetic isotope effects or isotopic labeling (¹⁸O tracing) .

Q. What methodologies mitigate interference from this compound decomposition products in long-term stability studies?

- Methodological Answer : Conduct accelerated aging tests under inert atmospheres (N₂/Ar) with periodic FTIR analysis to monitor P–H bond degradation (signature peaks at 2380 cm⁻¹). Pair with thermogravimetric analysis (TGA) to correlate mass loss with decomposition pathways (e.g., formation of HPO₂ and PH₃) .

Q. Data Interpretation & Experimental Design

Q. How should researchers design experiments to validate the dual role of this compound as a reducing agent and ligand in coordination chemistry?

- Methodological Answer : Use cyclic voltammetry to quantify redox potentials (E° values) in the presence of metal ions (e.g., Cu²⁺). Pair with EXAFS/XANES to confirm ligand coordination geometry. Compare reactivity in aerobic vs. anaerobic conditions to isolate reduction pathways .

Q. What statistical approaches reconcile conflicting thermodynamic data (e.g., ΔfH°) for this compound across literature sources?

- Methodological Answer : Apply weighted least-squares regression to datasets from NIST, IUPAC, and peer-reviewed studies, prioritizing methods with uncertainty quantification (e.g., combustion calorimetry). Cross-validate with ab initio calculations (Gaussian software) to identify outliers .

Q. How can isotopic labeling (²H/³¹P) clarify reaction mechanisms in phosphite ester synthesis?

Properties

IUPAC Name |

dihydroxy(oxo)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H-,1,2,3)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQULTQRGBXLIA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049715 | |

| Record name | Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3. Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid; Pellets or Large Crystals, White or yellowish solid; Very hygroscopic; [Hawley] White odorless crystalline solid; [MSDSonline] | |

| Record name | PHOSPHOROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13598-36-2 | |

| Record name | PHOSPHOROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V6A8JW8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.